molecular formula C13H15NO3S2 B2751437 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide CAS No. 2034565-92-7

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2751437
CAS RN: 2034565-92-7
M. Wt: 297.39
InChI Key: BLJNXMLBKZZCEO-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide, also known as THJ-018, is a synthetic cannabinoid that has gained significant attention in the scientific community. It is a psychoactive substance that acts as a potent agonist of the cannabinoid receptors, producing effects similar to those of natural cannabinoids such as THC. In

Mechanism of Action

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It produces effects similar to those of natural cannabinoids such as THC, including euphoria, relaxation, and altered perception. N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide also has a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as inhibit the growth of cancer cells. N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is also stable and has a long shelf life, making it ideal for long-term studies. However, N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a psychoactive substance and must be handled with care. It is also important to note that the effects of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide on human subjects are not well understood, and further research is needed to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide. One area of interest is the development of new synthetic cannabinoids with improved therapeutic properties. Another area of research is the investigation of the potential side effects of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide and other synthetic cannabinoids. Further research is also needed to fully understand the mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide and its potential therapeutic applications.
Conclusion
In conclusion, N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a synthetic cannabinoid that has gained significant attention in the scientific community. It has been extensively studied for its potential therapeutic applications, including its analgesic, anti-inflammatory, and anti-tumor properties. N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, producing effects similar to those of natural cannabinoids such as THC. While N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide has several advantages for lab experiments, further research is needed to fully understand its potential therapeutic applications and potential side effects.

Synthesis Methods

The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide involves the reaction of 1-naphthalenyl(1-pentyl-1H-indazol-3-yl)methanone with 2-(2-chloroethoxy)ethanol and potassium carbonate in dimethylformamide. The resulting product is then treated with thioacetic acid to yield N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide. The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide has also been investigated for its potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease.

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c15-4-5-17-11(10-3-7-18-9-10)8-14-13(16)12-2-1-6-19-12/h1-3,6-7,9,11,15H,4-5,8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJNXMLBKZZCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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